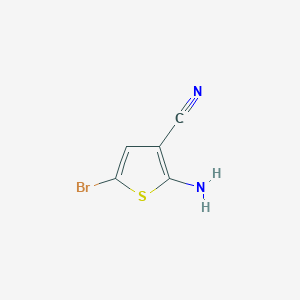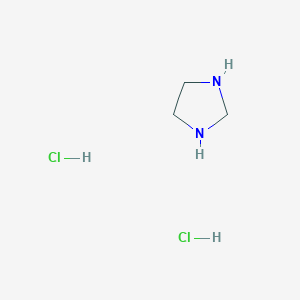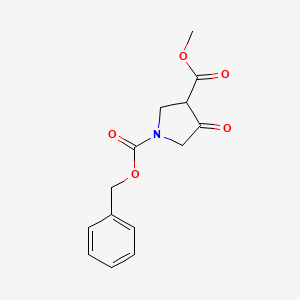
1-Benzyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and two carboxylate groups attached to a pyrrolidine ring. It is used in various scientific research applications due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the use of benzylamine and methyl acrylate.
Reaction Conditions: The reaction is carried out under reflux conditions, where benzylamine reacts with methyl acrylate to form N,N-bis(β-methyl acrylate) benzylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Benzyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives.
Aplicaciones Científicas De Investigación
1-Benzyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Benzyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, influencing their activity. This binding can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate: Similar in structure but with an ethyl group instead of a methyl group.
Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate: Another related compound with a different substitution pattern.
Uniqueness
1-Benzyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H15NO5 |
|---|---|
Peso molecular |
277.27 g/mol |
Nombre IUPAC |
1-O-benzyl 3-O-methyl 4-oxopyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C14H15NO5/c1-19-13(17)11-7-15(8-12(11)16)14(18)20-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
Clave InChI |
KFRNLYFMKDXCIN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CN(CC1=O)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13665328.png)
![Phenyl[4-(prop-2-en-1-yl)phenyl]methanone](/img/structure/B13665329.png)
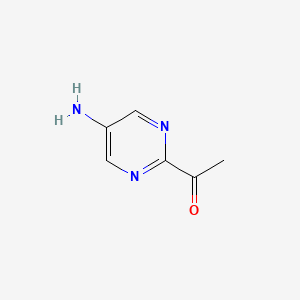
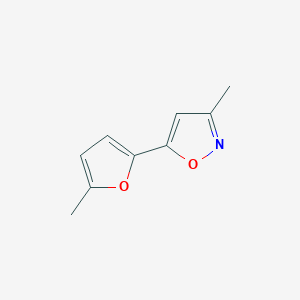
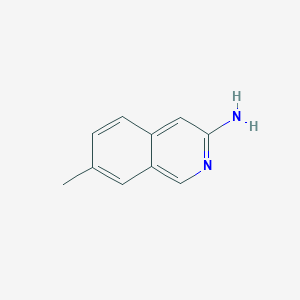
![6-Bromoimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B13665354.png)
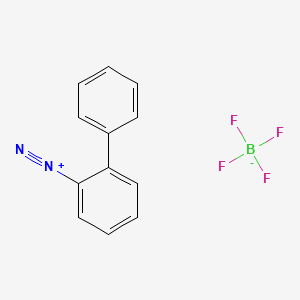
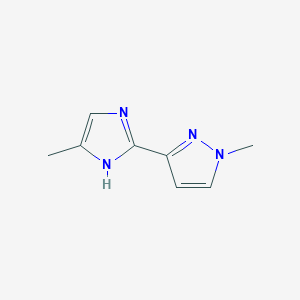
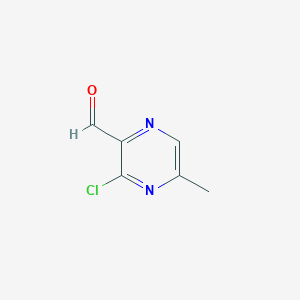
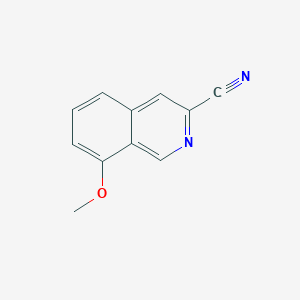
![9-Propyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13665390.png)

